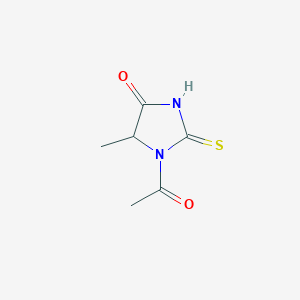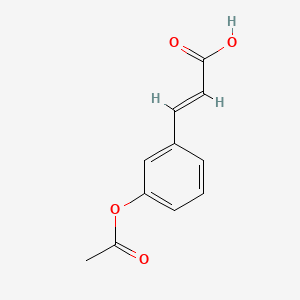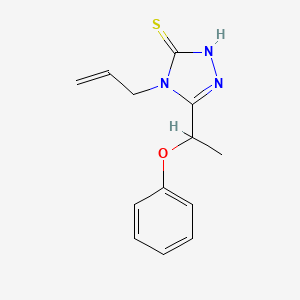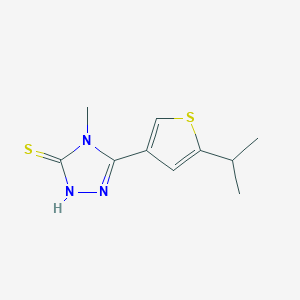
6-Bromo-4-méthylquinoléin-2-ol
Vue d'ensemble
Description
6-Bromo-4-methylquinolin-2-ol is a compound that is part of the quinoline family, which are heterocyclic aromatic organic compounds. The presence of a bromine atom at the 6th position and a methyl group at the 4th position on the quinoline ring system is characteristic of this compound. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of 6-bromoquinoline derivatives can be achieved through various methods. One approach is the Friedländer synthesis, which involves the condensation of 5-bromo-2-aminobenzaldehyde with enolizable ketones to afford bidentate and tridentate 6-bromoquinoline derivatives . Another method is the Knorr synthesis, which includes a condensation between β-keto esters and 4-bromoaniline followed by cyclization to form 6-bromoquinolin-2(1H)-one . Additionally, the synthesis of 6-bromomethylquinazoline derivatives, which are structurally related to 6-bromoquinolines, can be performed through a process involving 2-amino-5-methylbenzoic acid, followed by bromination .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using various analytical techniques. For instance, the crystal structure of a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was determined, revealing its crystallization in the triclinic system with specific unit cell parameters . This provides insight into the three-dimensional arrangement of atoms within the crystal lattice, which is crucial for understanding the compound's chemical behavior.
Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions. For example, 6-bromoquinoline can be dimerized with Ni(0) to form biquinolines or treated under Sonogashira conditions to afford 6-alkynyl derivatives . The reactivity of these compounds can be influenced by the presence of substituents on the quinoline ring, which can affect the outcome of reactions such as nucleophilic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-bromoquinoline derivatives are influenced by their molecular structure. The presence of bromine and other substituents can impact properties such as solubility, melting point, and reactivity. For instance, the crystal packing of a 6-bromoquinazoline derivative was found to be stabilized by hydrogen bonds and π-stacking interactions, which can affect its solubility and melting point . Additionally, the optical properties of 6-bromoquinoline derivatives, such as emission quantum yield, can be of interest for applications in materials science .
Applications De Recherche Scientifique
Chimie médicinale : Inhibition enzymatique
Le 6-Bromo-4-méthylquinoléin-2-ol est également étudié pour son rôle d'inhibiteur enzymatique. Il a été constaté qu'il inhibait le CYP1A2, une enzyme impliquée dans le métabolisme des médicaments, ce qui pourrait avoir des implications pour améliorer l'efficacité et la sécurité des médicaments en modulant leur métabolisme .
Recherche thérapeutique : Propriétés antimicrobiennes
Les dérivés de la quinoléine, y compris le this compound, sont connus pour leurs propriétés antimicrobiennes. Ils sont étudiés pour leur efficacité contre diverses espèces microbiennes Gram-positives et Gram-négatives, ce qui est crucial pour le développement de nouveaux antibiotiques .
Protéomique : Études d'interaction protéique
Ce composé est utilisé en recherche protéomique pour étudier les interactions protéiques. Comprendre comment les protéines interagissent avec de petites molécules comme le this compound peut conduire à des informations sur la fonction des protéines et au développement de nouvelles stratégies thérapeutiques .
Synthèse chimique : Blocs de construction hétérocycliques
Le this compound sert de bloc de construction dans la synthèse de composés hétérocycliques plus complexes. Son rôle en chimie synthétique est essentiel pour construire des architectures moléculaires diverses pour diverses applications .
Chimie analytique : Chromatographie et spectroscopie
En chimie analytique, le this compound est utilisé dans les méthodes de chromatographie et de spectroscopie pour la séparation, l'identification et la quantification des composés. Ses propriétés chimiques uniques facilitent l'analyse de mélanges complexes, ce qui est essentiel pour le contrôle de la qualité et la recherche .
Safety and Hazards
The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Mécanisme D'action
Mode of Action
As a quinoline derivative, it possesses an electron-donating group (bromoaniline) and an electron-withdrawing group . These groups could potentially interact with its targets, leading to changes in their function. The exact nature of these interactions and the resulting changes are subjects for further investigation.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is estimated to be 2.84 .
Action Environment
The compound should be stored in a dry room at normal temperature .
Propriétés
IUPAC Name |
6-bromo-4-methyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-4-10(13)12-9-3-2-7(11)5-8(6)9/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQMJGOVUYZKIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30422519 | |
| Record name | 6-Bromo-4-methylquinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30422519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89446-19-5 | |
| Record name | 6-Bromo-4-methylquinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30422519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine](/img/structure/B1276259.png)












